Target Class Assignment: Vendor-Classified HDAC6 Inhibitor Lacking Corroborating Published Activity Data (IC₅₀, Selectivity)
This compound is described by chemical vendors as a potent and selective HDAC6 inhibitor . These vendor claims are not supported by any identifiable peer-reviewed publication, patent, or public bioactivity database entry containing quantitative assay data for compound 1251546-84-5. By contrast, structurally related indole-based HDAC6 inhibitors reported in the open literature, such as compound 10n, achieve IC₅₀ values of 3.11 ± 0.09 nM against HDAC6 with selectivity ratios of 27.8- to >3000-fold over class I and II HDAC isoforms in recombinant enzyme assays [1]; no such quantitative data have been disclosed for the target compound. This constitutes a substantial evidence gap that procurement decisions must account for.
| Evidence Dimension | HDAC6 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | No published IC₅₀ or selectivity data available |
| Comparator Or Baseline | Compound 10n (indole-capped HDAC6 inhibitor) IC₅₀ = 3.11 ± 0.09 nM; selectivity ratios 27.8 to >3000-fold over HDAC1/2/3/8 |
| Quantified Difference | Cannot be calculated: target compound lacks quantitative data |
| Conditions | Comparator data from recombinant enzyme assays (in vitro biochemical) |
Why This Matters
Without quantitative activity data, procurement for enzyme inhibition studies carries substantial risk of allocating resources to a compound of unknown potency and selectivity.
- [1] Zhang, X., Nie, H., Zhao, J., et al. (2025). Design, synthesis and biological evaluation of novel histone deacetylase 6 inhibitors containing indole-based cap groups. Bioorganic & Medicinal Chemistry Letters, S0960-894X(25)00308-7. View Source
